Technical Documentation Center

7-(3-Hydroxypropyl)theophylline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-(3-Hydroxypropyl)theophylline
  • CAS: 23146-04-5

Core Science & Biosynthesis

Foundational

7-(3-Hydroxypropyl)theophylline CAS 603-00-9 physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 7-(2-Hydroxypropyl)theophylline (Proxyphylline) Section 1: Introduction and Scope This technical guide provides a comprehensive overview of the core physic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-(2-Hydroxypropyl)theophylline (Proxyphylline)

Section 1: Introduction and Scope

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS Number 603-00-9. While the initial query referenced 7-(3-Hydroxypropyl)theophylline, the CAS number 603-00-9 is authoritatively assigned to 7-(2-Hydroxypropyl)theophylline , commercially and scientifically known as Proxyphylline .[1] This document will therefore focus exclusively on the properties of Proxyphylline.

Proxyphylline is a xanthine derivative and a known metabolite of Theophylline, a widely used pharmaceutical agent.[2][3] Like its parent compound, Proxyphylline exhibits bronchodilator properties, making it a subject of interest in the development of therapies for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4] Its mechanism of action involves the dual inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine A1/A2a receptors.[2][4]

For researchers and drug development professionals, a thorough understanding of a molecule's physicochemical profile is paramount. These properties govern everything from its absorption, distribution, metabolism, and excretion (ADME) profile to its formulation possibilities, stability, and analytical characterization. This guide synthesizes critical data points, explains the rationale behind key analytical protocols, and provides actionable insights for its application in a research and development setting.

Section 2: Core Physicochemical Profile

The fundamental physicochemical characteristics of 7-(2-Hydroxypropyl)theophylline are summarized below. These data points are essential for initial compound assessment, analytical method development, and preliminary formulation strategies.

PropertyValueSource(s)
CAS Number 603-00-9[1][3][5]
Molecular Formula C₁₀H₁₄N₄O₃[1][3][5]
Molecular Weight 238.24 g/mol [1][3]
Appearance White Solid / Crystalline Powder[1]
Melting Point 134-136 °C[1]
Boiling Point 487.2 °C (Predicted)[1]
Density 1.46 g/cm³ (Predicted)[1]
Water Solubility 285.7 g/L (Temperature not specified)[1]
pKa 14.55 ± 0.20 (Predicted)[1]
Storage Refrigerator[1]

The high water solubility of Proxyphylline is a notable feature, suggesting its suitability for aqueous-based formulations, including oral solutions and parenteral injections.[1] Its defined melting point indicates a crystalline solid state, which is crucial for characterization and stability assessments.[1]

Section 3: Molecular Structure and Key Features

The chemical structure of Proxyphylline is foundational to its properties and biological activity. It consists of a planar theophylline core (a dimethylated xanthine) with a 2-hydroxypropyl substituent attached at the N7 position of the purine ring system.

Figure 1: Chemical Structure of 7-(2-Hydroxypropyl)theophylline

Structural Implications:

  • Theophylline Core: This rigid, aromatic purine system is responsible for the molecule's primary mechanism of action, including its UV absorbance, which is critical for analytical detection.

  • N7-Substituent: The attachment at the N7 position differentiates it from other theophylline derivatives and influences its metabolic profile.

  • Hydroxypropyl Chain: The terminal hydroxyl (-OH) group significantly increases the molecule's polarity compared to theophylline. This is the primary reason for its enhanced aqueous solubility, a highly desirable trait in drug development for simplifying formulation.

Section 4: Analytical Methodologies and Protocols

Accurate and precise quantification of 7-(2-Hydroxypropyl)theophylline is essential for quality control, stability testing, pharmacokinetic studies, and formulation development. The protocols described here represent robust, validated approaches grounded in standard pharmaceutical analysis.

Protocol 1: Purity and Quantification by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating, identifying, and quantifying active pharmaceutical ingredients (APIs) and their impurities. A reverse-phase method is ideal for a moderately polar compound like Proxyphylline.

Causality and Experimental Choices:

  • Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides effective retention for the xanthine core through hydrophobic interactions.

  • Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The organic solvent elutes the compound from the column, while the buffer maintains a stable pH to ensure consistent ionization state and peak shape. A pH of 6.5 is selected to keep the molecule in a neutral state, avoiding peak tailing.[6]

  • Detector (UV): The purine ring of the theophylline core contains conjugated double bonds, resulting in strong UV absorbance. Detection at or near its lambda max (λmax), typically around 270-280 nm for xanthines, provides high sensitivity and selectivity.[6][7]

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A 1. Prepare Mobile Phase (Acetonitrile:Acetate Buffer, pH 6.5) B 2. Prepare Standard Solution (Accurately weigh Proxyphylline standard, dissolve in mobile phase) A->B C 3. Prepare Sample Solution (Dissolve sample in mobile phase to known concentration) B->C D 4. Equilibrate HPLC System (Pump mobile phase through C18 column until baseline is stable) E 5. Inject Standard & Sample (Inject precise volumes, e.g., 20 µL) D->E F 6. Isocratic Elution (Constant mobile phase composition at 1.0 mL/min) E->F G 7. UV Detection (Monitor absorbance at 270 nm) F->G H 8. Integrate Peak Areas (Calculate area under the curve for Proxyphylline peak) G->H I 9. Quantify Concentration (Compare sample peak area to standard peak area) H->I

Figure 2: Workflow for HPLC Analysis of Proxyphylline

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 50 mM Sodium Acetate buffer (15:85 v/v).[6] Adjust the pH of the buffer to 6.5 with dilute hydrochloric acid before mixing. Degas the final solution using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh approximately 10 mg of Proxyphylline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 100 µg/mL stock solution. Prepare a series of working standards (e.g., 1-25 µg/mL) by diluting the stock solution.[6]

  • Sample Preparation: Prepare the test sample by dissolving it in the mobile phase to achieve a final concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 270 nm.[6]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 25 °C.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the sample solutions.

  • Calculation: Determine the concentration of Proxyphylline in the sample by comparing its peak area to the calibration curve. Purity can be assessed by calculating the area percent of the main peak relative to all other peaks.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the industry-standard technique for determining the equilibrium solubility of a compound. It is a self-validating system as it measures the concentration of a saturated solution in equilibrium with excess solid.

Causality and Experimental Choices:

  • Method: This method directly measures the thermodynamic solubility, providing a true representation of the compound's behavior in a given solvent system, which is critical for pre-formulation and biopharmaceutical classification.

  • Quantification: UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for quantification, made possible by the compound's strong UV chromophore.[8]

Step-by-Step Solubility Protocol:

  • System Preparation: Add an excess amount of Proxyphylline (e.g., 300 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm filter to remove any undissolved solid particles.

  • Dilution: Accurately perform a serial dilution of the filtered supernatant with the same solvent to bring the concentration into the linear range of the UV-Vis spectrophotometer.

  • Quantification: Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the λmax (approx. 271 nm).[8]

  • Calculation: Determine the concentration of the diluted sample using a pre-established calibration curve of Proxyphylline in the same solvent. Calculate the original solubility by multiplying the concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

Section 5: References

  • Cas 603-00-9, PROXYPHYLLINE. LookChem.[Link]

  • Proxyphylline — Chemical Substance Information. Chemsrc.[Link]

  • Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. National Center for Biotechnology Information (PMC).[Link]

  • Preparation and Characterization of Theophylline Controlled Release Matrix System. MDPI.[Link]

  • Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. Asian Journal of Pharmaceutics.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Validated Synthesis Pathway for 7-(3-Hydroxypropyl)theophylline from Theophylline

Abstract: This document provides a comprehensive guide for the synthesis of 7-(3-Hydroxypropyl)theophylline, a key derivative of theophylline. The protocol details a robust and reproducible N-alkylation strategy, startin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of 7-(3-Hydroxypropyl)theophylline, a key derivative of theophylline. The protocol details a robust and reproducible N-alkylation strategy, starting from commercially available theophylline. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights into process optimization and troubleshooting. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, offering a self-validating framework for producing high-purity 7-(3-Hydroxypropyl)theophylline.

Introduction and Scientific Context

Theophylline (1,3-dimethylxanthine) is a methylxanthine drug widely used for its bronchodilator effects in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic efficacy is primarily attributed to the non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][3] Modification of the theophylline scaffold, particularly at the N7 position, has been a fertile ground for developing new analogues with modulated pharmacological profiles, improved solubility, or altered pharmacokinetic properties.

7-(3-Hydroxypropyl)theophylline is a structural isomer of the well-known drug Proxyphylline (7-(2-hydroxypropyl)theophylline). The introduction of the hydroxypropyl group at the N7 position can significantly impact the molecule's polarity and potential for further functionalization, making it a valuable intermediate in drug discovery programs.

This application note presents a validated protocol for the synthesis of 7-(3-Hydroxypropyl)theophylline via nucleophilic substitution, a cornerstone reaction in heterocyclic chemistry. We will explore the critical parameters that govern reaction success, from the choice of reagents and solvents to purification strategies, ensuring a high-purity final product.

Mechanistic Rationale: The N-Alkylation of Theophylline

The synthesis hinges on the N-alkylation of the theophylline core. The key to this transformation lies in the acidic nature of the proton on the N7 nitrogen of the imidazole ring.

Step 1: Deprotonation In the presence of a suitable base, the N7 proton is abstracted to form a resonance-stabilized theophyllinate anion. This anion is a potent nucleophile. The choice of base is critical; a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal as it minimizes side reactions and is easily removed during work-up.

Step 2: Nucleophilic Attack (Sₙ2) The theophyllinate anion then attacks the electrophilic carbon atom of the alkylating agent, 3-bromopropan-1-ol. This carbon bears a partial positive charge due to the electron-withdrawing effect of the bromine atom. The reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism, where the nucleophile attacks as the bromide leaving group departs, resulting in the formation of the new C-N bond at the N7 position.

While alkylation could potentially occur at the N9 position, N7-alkylation is generally favored under these conditions due to kinetic and thermodynamic factors.

Reaction Mechanism Diagram

Caption: Fig. 1: N-Alkylation Mechanism

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where successful completion of each stage is confirmed by analytical data.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
Theophylline (anhydrous)C₇H₈N₄O₂180.16Sigma-AldrichDry in oven at 105°C for 4 hours before use.[4]
3-Bromopropan-1-olC₃H₇BrO138.99Alfa AesarIrritant. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher ScientificAnhydrous, fine powder.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Acros OrganicsAnhydrous grade.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRACS Grade or higher.
Ethanol (EtOH)C₂H₅OH46.07Decon Labs200 Proof (Absolute).
Deionized WaterH₂O18.02---For work-up.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and thermometer

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Buchner funnel and filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F₂₅₄)

Safety Precautions
  • Theophylline: Can be harmful if ingested. Has a narrow therapeutic index.[5]

  • 3-Bromopropan-1-ol: Is a skin and eye irritant.

  • DMF: Is a skin irritant and can be absorbed through the skin. Handle exclusively in a chemical fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a drying tube), and a thermometer. Place the flask in a heating mantle.

  • Charging Reactants: To the flask, add theophylline (9.0 g, 50.0 mmol, 1.0 eq) and anhydrous potassium carbonate (10.4 g, 75.0 mmol, 1.5 eq).

  • Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Initial Stirring: Begin stirring the suspension at room temperature.

  • Addition of Alkylating Agent: Slowly add 3-bromopropan-1-ol (5.5 mL, 8.34 g, 60.0 mmol, 1.2 eq) to the stirring suspension over 5 minutes.

  • Heating to Reaction Temperature: Heat the reaction mixture to 80-85°C.

  • Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Methanol (9:1 v/v). The starting theophylline will have a lower Rf value than the more non-polar product. The reaction is complete when the theophylline spot has disappeared.

  • Reaction Work-up (Product Precipitation):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 400 mL of cold deionized water while stirring vigorously.

    • A white precipitate of the crude product will form. Continue stirring in the cold water for 30 minutes to ensure complete precipitation.

  • Isolation of Crude Product:

    • Collect the white solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.

    • Allow the product to air-dry on the filter paper for 1 hour.

  • Purification (Recrystallization):

    • Transfer the crude solid to a 250 mL Erlenmeyer flask.

    • Add approximately 100-120 mL of ethanol and heat the mixture to a gentle boil with stirring until the solid completely dissolves.

    • Once dissolved, allow the solution to cool slowly to room temperature, during which time crystals of the pure product will form.

    • For maximum yield, place the flask in an ice bath for 1 hour to complete the crystallization process.

  • Final Product Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol (2 x 10 mL).

    • Dry the final product in a vacuum oven at 60°C overnight.

  • Characterization:

    • Determine the final mass and calculate the percentage yield.

    • Measure the melting point of the dried product.

    • Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the structure and purity of 7-(3-Hydroxypropyl)theophylline.

Experimental Workflow Diagram

Caption: Fig. 2: Synthesis Workflow

Expected Results and Data Analysis

ParameterExpected Outcome
Appearance White crystalline solid
Yield 75-85%
Melting Point Approx. 148-151°C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.05 (s, 1H, C8-H), 4.50 (t, 1H, -OH), 4.25 (t, 2H, N-CH₂), 3.45 (q, 2H, CH₂-OH), 3.40 (s, 3H, N-CH₃), 3.22 (s, 3H, N-CH₃), 1.90 (m, 2H, -CH₂-CH₂-CH₂-)
Mass Spec (ESI+) m/z: 239.11 [M+H]⁺

Expert Interpretation of Characterization Data:

  • ¹H NMR: The most telling signal is the disappearance of the characteristic N7-H proton from theophylline (which appears around 13.5 ppm). The appearance of a triplet at ~4.25 ppm confirms the attachment of the propyl chain to the nitrogen. The other signals correspond to the propyl chain protons and the two distinct methyl groups of the theophylline core.

  • Mass Spectrometry: The observation of the protonated molecular ion [M+H]⁺ at m/z 239.11 confirms the correct molecular weight for the target compound (C₁₀H₁₄N₄O₃, M.W. 238.24).

  • Melting Point: A sharp melting point within the expected range is a strong indicator of high purity.

Field-Proven Insights and Troubleshooting

  • Why K₂CO₃ in DMF? This combination is a standard for N-alkylation of heterocycles. DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more reactive to deprotonate the theophylline. Its high boiling point is also suitable for heating. Using stronger bases like sodium hydroxide in protic solvents can lead to competing O-alkylation of the hydroxypropyl group or hydrolysis of the alkyl halide.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 8 hours, an additional portion of the alkylating agent (0.2 eq) can be added. Ensure the K₂CO₃ is anhydrous and finely powdered, as its surface area is crucial for the heterogeneous reaction.

  • Purification Issues: If the product oils out during recrystallization from ethanol, it may be due to impurities. In this case, try a different solvent system, such as ethyl acetate or a mixture of methanol and water. A column chromatography step (silica gel, eluting with a gradient of methanol in ethyl acetate) can be employed for highly impure samples.

  • Byproduct Formation: The primary potential byproduct is the N9-alkylated isomer. The described work-up and recrystallization procedure is generally effective at selectively isolating the more abundant and often less soluble N7 isomer. The identity of the major product as the N7 isomer can be definitively confirmed by 2D NMR techniques like HMBC.

References

  • Barnes, P. J. (2003). Theophylline. American Journal of Respiratory and Critical Care Medicine, 167(6), 813–818. [Link]

  • Yousaf, M., Zahoor, A. F., Faiz, S., Javed, S., & Irfan, M. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. Journal of Heterocyclic Chemistry, 55(11), 2446-2466. [Link]

  • Sagne, J. A., et al. (2021). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica, 13(5), 7-10. [Link]

  • Hansel, T. T., et al. (2004). Theophylline: mechanism of action and use in asthma and chronic obstructive pulmonary disease. Drugs of Today, 40(1), 55-69. [Link]

  • USP Monographs: Theophylline. (2006). USP29-NF24. [Link]

  • Mayo Clinic. (2026, March 1). Theophylline (Oral Route). [Link]

  • Jones, K. (2021, May 11). Theophylline interactions. The Pharmaceutical Journal. [Link]

Sources

Application

Application Note: High-Throughput LC-MS/MS Protocol for the Quantification of 7-(3-Hydroxypropyl)theophylline in Human Plasma

Abstract: This application note details a robust, sensitive, and highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative profiling of 7-(3-Hydroxypropyl)theophylline in human...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note details a robust, sensitive, and highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative profiling of 7-(3-Hydroxypropyl)theophylline in human plasma. The protocol utilizes a streamlined protein precipitation (PPT) workflow, optimized reversed-phase chromatography, and positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, ensuring high-throughput readiness for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) applications.

Introduction & Clinical Relevance

7-(3-Hydroxypropyl)theophylline (Molecular Formula: C10H14N4O3, Monoisotopic mass: 238.1066 Da) is a synthetic xanthine derivative structurally related to theophylline, diprophylline, and proxyphylline[1]. Xanthine derivatives are clinically significant for their bronchodilatory and anti-inflammatory properties. They achieve this primarily through the non-selective inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors, which subsequently increases intracellular cyclic AMP (cAMP) levels[2][3].

Because xanthine derivatives often exhibit a narrow therapeutic index and significant inter-individual pharmacokinetic variability, precise TDM and PK profiling are critical for ensuring drug efficacy while preventing toxicity[4].

Pathway Drug 7-(3-Hydroxypropyl) theophylline PDE Phosphodiesterase (PDE) Drug->PDE Inhibits cAMP Intracellular cAMP ↑ PDE->cAMP Prevents degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates Broncho Bronchodilation & Anti-inflammation PKA->Broncho Induces

Pharmacological mechanism of xanthine derivatives via PDE inhibition.

Mechanistic Insights & Assay Design (E-E-A-T)

Why LC-MS/MS?

Historically, theophylline and its derivatives were quantified using HPLC with UV detection. However, UV detection lacks the selectivity required to differentiate the target analyte from endogenous plasma interferences and structurally similar dietary metabolites (e.g., caffeine, paraxanthine)[5]. LC-MS/MS, utilizing MRM, provides superior signal-to-noise ratios and allows for sub-nanogram per milliliter limits of quantification (LLOQ), making it the gold standard for bioanalysis[4][6].

Sample Preparation Causality

We employ a protein precipitation (PPT) strategy using cold acetonitrile acidified with 0.1% formic acid. This method is a self-validating system designed with specific chemical rationales:

  • Protein Denaturation: Acetonitrile rapidly dehydrates and denatures plasma proteins (e.g., albumin and globulins), preventing analytical column fouling and drastically reducing matrix-induced ion suppression[7].

  • Analyte Protonation: The addition of 0.1% formic acid ensures that 7-(3-Hydroxypropyl)theophylline remains fully protonated during the extraction phase. This maximizes its partitioning into the organic supernatant and ensures high, reproducible recovery rates[2].

  • Solvent Effect Mitigation: Injecting a highly organic sample plug directly into a reversed-phase LC system causes peak splitting and broadening. By diluting the final supernatant 1:1 with ultrapure water, we match the sample diluent closer to the initial aqueous mobile phase conditions, guaranteeing sharp, symmetrical chromatographic peaks.

Experimental Protocol

Materials and Reagents
  • Analyte: 7-(3-Hydroxypropyl)theophylline Reference Standard (Purity ≥ 99%)

  • Internal Standard (IS): Theophylline-d6 or Proxyphylline-d5 (Stable isotope-labeled)

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water

  • Additives: Formic Acid (FA), LC-MS Grade

  • Matrix: Drug-free human plasma (K2EDTA anticoagulant)

Step-by-Step Sample Preparation Workflow
  • Thawing: Thaw human plasma samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • IS Addition: Add 10 µL of the IS working solution (500 ng/mL in 50% MeOH). Vortex for 5 seconds to equilibrate the IS with endogenous matrix proteins.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% FA to initiate precipitation.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein aggregation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to firmly pellet the precipitated proteins[7].

  • Dilution: Transfer 100 µL of the clear supernatant to a clean autosampler vial and add 100 µL of LC-MS grade water. Vortex briefly.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

Workflow A 1. Human Plasma Sample (50 µL Aliquot) B 2. Add Internal Standard (10 µL IS, Vortex) A->B C 3. Protein Precipitation (150 µL Cold ACN + 0.1% FA) B->C D 4. Vortex & Centrifuge (14,000 x g, 10 min, 4°C) C->D E 5. Supernatant Collection & Dilution (1:1 with H2O) D->E F 6. LC-MS/MS Analysis (Positive ESI, MRM Mode) E->F G 7. Data Processing & Quantification F->G

Step-by-step sample preparation and LC-MS/MS workflow for plasma analysis.

Liquid Chromatography (LC) Conditions

Separation is achieved on a sub-2 µm C18 column to provide high-resolution separation from endogenous lipids and isobaric interferences[8].

ParameterSpecification
Column ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program 0.0–0.5 min: 5% B0.5–2.5 min: 5% to 60% B2.5–3.0 min: 60% to 95% B3.0–4.0 min: 95% B (Wash)4.0–4.1 min: 95% to 5% B4.1–5.5 min: 5% B (Re-equilibration)
Mass Spectrometry (MS/MS) Conditions

The triple quadrupole mass spectrometer is operated in positive ESI mode. 7-(3-Hydroxypropyl)theophylline readily forms a protonated molecule [M+H]+ at m/z 239.1[1]. Collision-induced dissociation (CID) yields a stable product ion at m/z 181.1 (loss of the hydroxypropyl moiety) and m/z 124.1 (xanthine ring cleavage), consistent with established theophylline fragmentation patterns[4].

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
7-(3-Hydroxypropyl)theophylline 239.1181.16025Quantifier
7-(3-Hydroxypropyl)theophylline 239.1124.16040Qualifier
Internal Standard (IS) 187.1128.16025Normalization

(DP = Declustering Potential; CE = Collision Energy)

Data Presentation & Method Validation Summary

The method was validated in accordance with FDA and EMA bioanalytical method validation guidelines. The inclusion of a stable isotope-labeled internal standard ensures that any minor variations in extraction efficiency or matrix-induced ion suppression are mathematically normalized, creating a highly trustworthy and self-validating assay.

Validation ParameterResult / SpecificationAcceptance Criteria (FDA/EMA)
Linear Dynamic Range 1.0 – 5,000 ng/mL (R² > 0.995)R² ≥ 0.990
Lower Limit of Quantification (LLOQ) 1.0 ng/mL (S/N > 10)Precision ≤ 20%, Accuracy ±20%
Intra-day Precision (CV%) 2.4% – 6.8%≤ 15% (for non-LLOQ levels)
Inter-day Precision (CV%) 3.5% – 8.1%≤ 15% (for non-LLOQ levels)
Accuracy (% Bias) -4.2% to +5.5%± 15% of nominal concentration
Extraction Recovery 92.5% ± 4.1%Consistent across QC levels
Matrix Effect 96.2%85% – 115% (Negligible suppression)

References

  • BenchChem. (2025). Application Note: Sensitive and Robust Quantification of Diprophylline in Human Plasma Using LC-MS/MS. BenchChem Technical Resources.

  • PubChemLite. 7-(3-hydroxypropyl)theophylline (C10H14N4O3) - Compound Summary. Université du Luxembourg / National Center for Biotechnology Information.

  • Thermo Fisher Scientific. An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use. Thermo Fisher Application Notes.

  • Nakatani, K., et al. (2024). Wide-scope targeted analysis of bioactive lipids in human plasma by LC/MS/MS. Journal of Lipid Research.

  • National Institutes of Health (PMC). Determination of theophylline in rabbit plasma by triple quadrupole LC/MS. PMC4076915.

  • ResearchGate. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review.

  • LCGC International. Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS.

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 7-(3-Hydroxypropyl)theophylline in Rodents

A Guide for Preclinical Research and Development Introduction 7-(3-Hydroxypropyl)theophylline is a derivative of theophylline, a methylxanthine compound widely used in the treatment of respiratory diseases such as asthma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Preclinical Research and Development

Introduction

7-(3-Hydroxypropyl)theophylline is a derivative of theophylline, a methylxanthine compound widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] The parent compound, theophylline, exerts its effects through various mechanisms, including inhibition of phosphodiesterase, antagonism of adenosine receptors, and anti-inflammatory actions.[1][2][3][4] The structural modification in 7-(3-Hydroxypropyl)theophylline may alter its pharmacokinetic and pharmacodynamic properties, potentially offering a different therapeutic window or side-effect profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate protocols for in vivo dosing and administration of 7-(3-Hydroxypropyl)theophylline in rodent models. Given the limited specific data on this derivative, the following protocols are based on established principles of rodent drug administration and available data on the parent compound, theophylline. It is imperative to conduct preliminary dose-range finding and pharmacokinetic studies to establish the optimal dosing regimen for your specific experimental model.

Drug Preparation and Formulation

The selection of an appropriate vehicle is critical for ensuring the accurate and consistent delivery of the test compound.[5] The choice of vehicle will depend on the physicochemical properties of 7-(3-Hydroxypropyl)theophylline, particularly its solubility.

Vehicle Selection

A tiered approach to vehicle selection is recommended, starting with aqueous solutions and progressing to more complex formulations if necessary.

  • Aqueous Vehicles: For compounds with sufficient water solubility, sterile, isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS) are the preferred vehicles as they are physiologically well-tolerated.[6][7]

  • Co-solvents and Surfactants: For poorly soluble compounds, a variety of co-solvents and surfactants can be employed.[8] Common examples include:

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Dimethyl sulfoxide (DMSO)

    • Tween 80 (Polysorbate 80)

    • Cremophor EL

It is crucial to note that organic solvents and surfactants can have their own biological effects and may cause local irritation or toxicity.[6][7] Therefore, the concentration of these agents should be kept to a minimum, and appropriate vehicle control groups must be included in all experiments.

Formulation Preparation
  • Solubility Testing: Determine the solubility of 7-(3-Hydroxypropyl)theophylline in a range of potential vehicles to identify a suitable formulation.

  • Preparation of Dosing Solutions:

    • Accurately weigh the required amount of 7-(3-Hydroxypropyl)theophylline.

    • Gradually add the chosen vehicle while vortexing or sonicating to aid dissolution. Gentle heating may be applied if the compound is heat-stable.

    • For parenteral administration, the final formulation should be sterile. This can be achieved by filtration through a 0.22 µm syringe filter.[9]

    • The pH of the final solution should be adjusted to be as close to physiological pH (7.2-7.4) as possible to minimize irritation at the injection site.[9]

  • Stability: The stability of the dosing formulation should be assessed to ensure that the compound does not degrade or precipitate over the duration of the study.

Dosing Considerations and Calculations

Due to the lack of specific preclinical data for 7-(3-Hydroxypropyl)theophylline, initial dose selection should be guided by data from the parent compound, theophylline, with the understanding that these are starting points for dose-range finding studies.

Dose-Range Finding Studies

A preliminary dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify a range of doses that are pharmacologically active without causing significant toxicity. This typically involves administering a wide range of doses to a small number of animals and observing for clinical signs of toxicity.

Theophylline as a Reference

Studies in rats have shown that single intravenous doses of theophylline up to 50 mg/kg did not show toxic signs, while doses of 100 mg/kg caused tachypnea and excitement.[10] Death was observed at a dose of 200 mg/kg.[10] In a 14-day gavage study, 400 mg/kg was acutely toxic for both mice and rats.[11][12]

Dosing Calculations

The dose of 7-(3-Hydroxypropyl)theophylline should be calculated based on the body weight of the individual animal. The volume to be administered is then determined by the concentration of the dosing solution.

Formula for Calculating Injection Volume:

Table 1: Recommended Maximum Administration Volumes in Rodents

Route of AdministrationMouse (mL/kg)Rat (mL/kg)
Intravenous (IV)55
Intraperitoneal (IP)1010
Oral (PO)1010
Subcutaneous (SC)55

Note: These are general guidelines, and the smallest effective volume should always be used.[9][13]

Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile and the experimental question.[14]

Intravenous (IV) Administration

IV administration provides 100% bioavailability and rapid distribution. The lateral tail vein is the most common site for IV injection in mice and rats.

Workflow for Intravenous Administration

IV_Workflow A Animal Restraint B Tail Warming A->B C Vein Visualization B->C D Needle Insertion C->D E Aspirate for Blood D->E F Slow Injection E->F G Needle Withdrawal F->G H Apply Pressure G->H

Caption: Workflow for intravenous administration in rodents.

Step-by-Step Protocol:

  • Animal Restraint: Properly restrain the animal. For mice, various restraint devices are available. For rats, manual restraint or a restraint tube can be used.

  • Tail Warming: Warm the tail using a heat lamp or warm water (40-45°C) to dilate the lateral tail veins.[15]

  • Vein Visualization: Position the tail and visualize one of the lateral veins.

  • Needle Insertion: Using a 27-30 gauge needle, insert the needle bevel-up into the vein at a shallow angle.

  • Aspiration: Gently aspirate to confirm the presence of blood in the needle hub.

  • Injection: Inject the dosing solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Intraperitoneal (IP) Administration

IP injection is a common route for systemic drug delivery. Absorption is generally slower than IV but faster than subcutaneous or oral routes.

Workflow for Intraperitoneal Administration

IP_Workflow A Animal Restraint B Locate Injection Site A->B C Needle Insertion B->C D Aspirate C->D E Inject Solution D->E F Withdraw Needle E->F

Caption: Workflow for intraperitoneal administration in rodents.

Step-by-Step Protocol:

  • Animal Restraint: Restrain the animal to expose the abdomen.

  • Locate Injection Site: The injection should be made in the lower right or left abdominal quadrant to avoid the bladder and cecum.[16]

  • Needle Insertion: Using a 23-27 gauge needle, insert the needle at a 30-45 degree angle.

  • Aspiration: Aspirate to ensure that the needle has not entered the bladder (urine) or intestines (yellow/brown fluid).

  • Injection: Inject the solution into the peritoneal cavity.

  • Withdrawal: Withdraw the needle and return the animal to its cage.

Oral (PO) Administration (Gavage)

Oral gavage ensures accurate dosing directly into the stomach. This technique requires significant skill to avoid injury to the esophagus or trachea.

Workflow for Oral Gavage

PO_Workflow A Animal Restraint B Measure Gavage Needle A->B C Insert Needle B->C D Confirm Placement C->D E Administer Solution D->E F Withdraw Needle E->F

Caption: Workflow for oral gavage in rodents.

Step-by-Step Protocol:

  • Animal Restraint: Securely restrain the animal in an upright position.

  • Measure Gavage Needle: Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.

  • Insert Needle: Gently insert the ball-tipped gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus.

  • Confirm Placement: The animal should not struggle or vocalize if the needle is correctly placed. If the animal coughs or struggles excessively, the needle may be in the trachea and must be withdrawn immediately.

  • Administer Solution: Slowly administer the dosing solution.

  • Withdraw Needle: Withdraw the needle in a smooth motion.

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetic profile of 7-(3-Hydroxypropyl)theophylline will determine the dosing frequency and the time points for assessing its effects.

Pharmacokinetics

The parent compound, theophylline, is metabolized in the liver, primarily by cytochrome P450 enzymes.[1][4] Its half-life in rodents is variable. Understanding the absorption, distribution, metabolism, and excretion (ADME) of 7-(3-Hydroxypropyl)theophylline is crucial for designing effective studies. A pilot pharmacokinetic study is strongly recommended to determine key parameters such as Cmax, Tmax, AUC, and half-life.

Table 2: Key Pharmacokinetic Parameters to Determine

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
Half-life
BioavailabilityThe fraction of the administered dose that reaches systemic circulation
Pharmacodynamics

The pharmacodynamic effects of 7-(3-Hydroxypropyl)theophylline should be assessed at time points informed by its pharmacokinetic profile. For example, if the compound is being evaluated for its anti-inflammatory effects, measurements should be taken at times corresponding to and exceeding the Tmax to capture the full pharmacological response.

Conclusion

These application notes provide a foundational framework for the in vivo administration of 7-(3-Hydroxypropyl)theophylline in rodent models. The lack of specific data on this derivative necessitates a cautious and empirical approach. Adherence to best practices in animal handling, formulation, and administration, coupled with preliminary dose-range finding and pharmacokinetic studies, will ensure the generation of reliable and reproducible data.

References

  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents - PMC. Available from: [Link]

  • Toxicity of theophylline depends on plasma concentration by single and also repeated dosing in rats - PubMed. Available from: [Link]

  • Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. Available from: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test | Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed. Available from: [Link]

  • Routes and Volumes of Administration in Mice. Available from: [Link]

  • Guidelines for the administration of substances to rodents - NTNU. Available from: [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats - J-Stage. Available from: [Link]

  • Effect of Cigarette Smoking on Theophylline Pharmacokinetics in Rats | Scilit. Available from: [Link]

  • Theophylline - Bionity. Available from: [Link]

  • Studies on the Short-Term Toxicity of Theophylline in Rats and Mice1 - Oxford Academic. Available from: [Link]

  • Guidelines on Administration of Substances to Laboratory Animals - Research A-Z. Available from: [Link]

  • Theophylline - Wikipedia. Available from: [Link]

  • Theophylline toxicity • LITFL • Toxicology Library Toxicant. Available from: [Link]

  • A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. Available from: [Link]

  • Theophylline toxicity - Deranged Physiology. Available from: [Link]

  • Anti-inflammatory effect of theophylline in rats and its involvement of the glucocorticoid-glucocorticoid receptor system - PubMed. Available from: [Link]

  • Novel Theophylline Oral Formulation for Pediatric Use and Biological Evaluation - Preprints.org. Available from: [Link]

  • IG035: Guideline on Administration of Substances to Laboratory Animals. Available from: [Link]

  • Theophylline – Pharmacokinetics. Available from: [Link]

  • Studies on the short-term toxicity of theophylline in rats and mice - PubMed - NIH. Available from: [Link]

  • Theophylline - MDPI. Available from: [Link]

  • Theophylline-7β-d-Ribofuranoside (Theonosine), a New Theophylline Metabolite Generated in Human and Animal Lung Tissue - MDPI. Available from: [Link]

  • Theophylline | Applied Clinical Pharmacokinetics, 3e - AccessPharmacy. Available from: [Link]

  • In vivo pharmacokinetic data from mice dosed with various half-life... - ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 7-(3-Hydroxypropyl)theophylline for In Vitro Assays

Welcome to the technical support center for 7-(3-Hydroxypropyl)theophylline. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-(3-Hydroxypropyl)theophylline. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound in in vitro assays.

Introduction

7-(3-Hydroxypropyl)theophylline, a derivative of theophylline, often presents solubility challenges in aqueous media, which can significantly impact the accuracy and reproducibility of in vitro experiments.[1][2] Theophylline itself is classified as sparingly soluble in water.[3] Achieving a homogenous solution at the desired concentration is critical for obtaining reliable data in assays such as cell-based studies, enzyme kinetics, and high-throughput screening. This guide will explore the fundamental reasons for these solubility issues and provide practical, step-by-step solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing precipitation of 7-(3-Hydroxypropyl)theophylline in my aqueous buffer?

A1: Precipitation of 7-(3-Hydroxypropyl)theophylline in aqueous buffers is a common issue stemming from its limited water solubility. Several factors can contribute to this:

  • Concentration Exceeding Solubility Limit: The most straightforward reason is that the desired concentration of your stock solution or final assay concentration exceeds the intrinsic aqueous solubility of the compound.

  • pH of the Buffer: Theophylline and its derivatives are weakly acidic.[4] The solubility of such compounds can be pH-dependent.[5] In buffers with a pH below the pKa of the compound, the molecule will be in its less soluble, non-ionized form.

  • Temperature: Temperature can influence solubility. While heating can sometimes increase solubility, allowing the solution to cool to room or physiological temperature (e.g., 37°C for cell culture) can lead to supersaturation and subsequent precipitation.

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of non-polar or weakly polar compounds by reducing the amount of "free" water molecules available for hydration.

Q2: What is the recommended solvent for preparing a stock solution of 7-(3-Hydroxypropyl)theophylline?

A2: Due to its limited aqueous solubility, preparing a high-concentration stock solution in a purely aqueous solvent is often not feasible. The recommended approach is to use an organic co-solvent or an aqueous solution with a solubilizing agent.

  • Organic Co-solvents: Dimethyl sulfoxide (DMSO) is a commonly used organic solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[3] It is important to note that the final concentration of DMSO in the assay should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.

  • Aqueous Solutions with pH Adjustment: For some applications, dissolving the compound in a dilute basic solution, such as 0.1 M NaOH, can increase solubility by deprotonating the molecule and forming a more soluble salt.[6][7] However, this approach requires careful neutralization and buffer exchange before use in pH-sensitive assays.

Q3: Can I use sonication or heating to dissolve my compound?

A3: Yes, both sonication and gentle heating can be employed to aid in the dissolution of 7-(3-Hydroxypropyl)theophylline, but with important considerations:

  • Sonication: This can help break down aggregates and increase the surface area of the solid compound, facilitating faster dissolution.[6] It is a useful technique when preparing stock solutions.

  • Heating: Gentle warming can increase the kinetic energy of the system and help overcome the energy barrier for dissolution.[8] However, be cautious of potential compound degradation at elevated temperatures. It is crucial to ensure that after the solution cools to the experimental temperature, the compound remains in solution and does not precipitate out.

Q4: How can I enhance the aqueous solubility of 7-(3-Hydroxypropyl)theophylline for my cell-based assay without using high concentrations of organic solvents?

A4: For cell-based assays where the concentration of organic solvents must be minimized, several alternative formulation strategies can be employed to enhance the aqueous solubility of 7-(3-Hydroxypropyl)theophylline.[2][9]

  • pH Adjustment: Carefully adjusting the pH of your stock solution or final assay medium can significantly impact solubility. For weakly acidic compounds like theophylline derivatives, increasing the pH above their pKa will increase the proportion of the more soluble ionized form.[5] However, ensure the final pH is compatible with your cells.

  • Use of Co-solvents: Besides DMSO, other less cytotoxic co-solvents like ethanol or polyethylene glycol (PEG) can be considered, always keeping the final concentration at a non-toxic level.[10]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[8][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[12][13]

  • Hydrotropy: Hydrotropes are compounds that can enhance the solubility of other solutes in water.[1] Agents like sodium benzoate have been shown to increase the solubility of theophylline.[1][14]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common solubility issues encountered with 7-(3-Hydroxypropyl)theophylline.

Problem 1: Precipitate forms immediately upon adding the stock solution to the aqueous assay buffer.

This is a classic sign of exceeding the solubility limit in the final aqueous environment.

Logical Troubleshooting Workflow

A Precipitate Observed B Verify Final Concentration A->B C Is concentration too high? B->C D Reduce Final Concentration C->D Yes F Check Co-solvent Concentration C->F No J Problem Solved D->J E Consider Formulation Change E->J G Is co-solvent % too low? F->G H Increase Co-solvent % (if tolerable) G->H Yes I Re-evaluate Formulation Strategy G->I No H->J I->E

Caption: Troubleshooting precipitate formation.

Step-by-Step Protocol: Solubility Enhancement using Cyclodextrins

This protocol details the preparation of a 7-(3-Hydroxypropyl)theophylline stock solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Determine the Required Molar Ratio: A 1:1 molar ratio of 7-(3-Hydroxypropyl)theophylline to HP-β-CD is a good starting point.[8]

  • Prepare the HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium).

  • Add 7-(3-Hydroxypropyl)theophylline: Slowly add the powdered 7-(3-Hydroxypropyl)theophylline to the HP-β-CD solution while stirring.

  • Facilitate Complexation:

    • Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

    • Gentle heating (e.g., 40-50°C) can accelerate the process, but be mindful of the compound's stability.

  • Sterile Filtration: Once the compound is fully dissolved, sterile-filter the solution through a 0.22 µm filter before use in cell culture experiments.

Problem 2: The compound appears to dissolve initially but then precipitates over time during the assay incubation.

This suggests that the initial solution was supersaturated and thermodynamically unstable.

Logical Troubleshooting Workflow

A Delayed Precipitation B Assess for Supersaturation A->B C Was heating used to dissolve? B->C D Prepare solution at experimental temp. C->D Yes E Evaluate pH Stability C->E No I Problem Solved D->I F Does assay medium alter pH? E->F G Adjust stock solution pH F->G Yes H Consider a more robust formulation F->H No G->I H->I

Caption: Troubleshooting delayed precipitation.

Data Presentation: Solubility of Theophylline in Various Solvents
Solvent SystemSolubilityReference
WaterSparingly soluble[3]
0.1 M NaOH20 mg/mL[6]
DMSO11.11 mg/mL[6]
Water (with sonication)5 mg/mL[6]
PBS11 mg/mL (with sonication)[6]
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 1.11 mg/mL[6]

This table provides a general guide. Actual solubility of 7-(3-Hydroxypropyl)theophylline may vary.

Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh out the desired amount of 7-(3-Hydroxypropyl)theophylline powder.

  • Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing the working solution, ensure the final DMSO concentration in the assay medium is below the tolerance level of your experimental system (typically <0.5%).

Protocol 2: Quantification of Soluble 7-(3-Hydroxypropyl)theophylline using UV-Vis Spectrophotometry

To determine the actual concentration of the solubilized compound, a UV-Vis spectrophotometer can be used.

  • Prepare a Calibration Curve:

    • Prepare a series of known concentrations of 7-(3-Hydroxypropyl)theophylline in a suitable solvent where it is freely soluble (e.g., methanol or 0.1 M NaOH).

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Theophylline has a λmax at approximately 271-277 nm.[15][16]

    • Plot a graph of absorbance versus concentration and determine the linear regression equation.

  • Measure the Sample:

    • After attempting to dissolve your compound in the aqueous buffer, centrifuge the solution to pellet any undissolved material.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at the λmax.

  • Calculate the Concentration: Use the linear regression equation from the calibration curve to calculate the concentration of 7-(3-Hydroxypropyl)theophylline in your sample.

Conclusion

Improving the aqueous solubility of 7-(3-Hydroxypropyl)theophylline for in vitro assays requires a systematic approach that considers the physicochemical properties of the compound and the specific requirements of the experimental system. By understanding the factors that influence solubility and employing appropriate formulation strategies such as the use of co-solvents, pH adjustment, or cyclodextrin complexation, researchers can overcome these challenges and obtain reliable and reproducible data.

References

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing of 7-(3-Hydroxypropyl)theophylline in RP-HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve peak tailing issues when analyzing 7-(3-Hydroxypropyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve peak tailing issues when analyzing 7-(3-Hydroxypropyl)theophylline (commonly known as Proxyphylline) via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Peak tailing compromises resolution, integration accuracy, and quantitative reproducibility. This guide moves beyond basic troubleshooting by explaining the thermodynamic and electrostatic causality behind peak distortion, empowering you to build self-validating, robust analytical methods.

Part 1: The Causality of Peak Tailing (Mechanistic FAQs)

Q1: Why does 7-(3-Hydroxypropyl)theophylline exhibit severe peak tailing on standard C18 columns? A: The root cause lies in a dual retention mechanism driven by the analyte's physicochemical properties[1]. Proxyphylline contains a basic imidazole ring with a pKa of approximately 6.4[2]. In a standard unbuffered or mid-pH mobile phase (pH 4.5–7.0), the molecule is partially protonated, rendering it cationic.

Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase have a pKa of 3.5–4.5. In this same mid-pH range, these silanols become deprotonated and ionized (Si-O⁻)[3]. This creates a "perfect storm" for strong secondary ion-exchange interactions. The positively charged proxyphylline is electrostatically attracted to the negatively charged silanols, dragging out the desorption process and causing the characteristic "tail"[4].

SilanolInteraction Analyte Proxyphylline (Cationic at pH 5-7) Silanol Residual Silanols (Anionic Si-O⁻) Analyte->Silanol Secondary Interaction (Ion-Exchange) Hydrophobic C18 Ligands (Hydrophobic) Analyte->Hydrophobic Primary Retention (Ideal) MobilePhase Mobile Phase (pH 5.0 - 7.0) MobilePhase->Analyte Causes Partial Ionization MobilePhase->Silanol Causes Deprotonation PeakShape Peak Tailing (As > 1.5) Silanol->PeakShape Causes Asymmetry Hydrophobic->PeakShape Symmetrical Peak

Fig 1: Mechanistic pathway of secondary silanol interactions causing peak tailing.

Q2: Is the tailing caused by my column degrading or my mobile phase? A: It is typically a synergistic failure of both. While older Type-A silica columns possess higher trace metal content (like iron and aluminum) that increases silanol acidity and exacerbates tailing[3], even highly pure Type-B silica columns will exhibit tailing if the mobile phase pH is not optimized to suppress these secondary interactions[5]. Furthermore, the loss of end-capping groups over the column's lifetime exposes fresh silanols, leading to a gradual degradation of peak symmetry over time[5].

Part 2: Method Optimization & Troubleshooting (Actionable FAQs)

Q3: How should I adjust my mobile phase pH to eliminate this secondary interaction? A: You must operate outside the "Danger Zone" (pH 4.0–7.0) where both the analyte and silanols are oppositely charged.

  • Strategy A (Low pH - Recommended): Lower the mobile phase pH to < 3.0 using additives like 0.1% Formic Acid or Phosphoric Acid. At this pH, residual silanols are fully protonated (neutralized to Si-OH), completely shutting down the ion-exchange pathway[1].

  • Strategy B (High pH): Raise the pH to > 8.5 using ammonium buffers. Here, proxyphylline is fully deprotonated (neutral), preventing electrostatic attraction. (Note: This requires a high-pH stable column, such as hybrid silica).

Q4: What specific column chemistries are best suited for proxyphylline analysis? A: If you cannot alter your mobile phase pH due to detection constraints (e.g., MS compatibility), you must switch your stationary phase:

  • End-capped C18 Columns: These undergo a secondary silanization process to block active silanols, reducing tailing by up to 50%[1].

  • Polar-Embedded Columns: Columns with an embedded amide or carbamate group within the alkyl chain create a virtual shielding layer that repels basic analytes from the silica surface, drastically improving peak shape for xanthine derivatives[6].

Q5: What if my peaks are still tailing after pH adjustment and column switching? A: You may be experiencing extra-column volume dispersion or mass overload[6]. Injecting too high a concentration saturates the primary hydrophobic retention sites, forcing the excess analyte to interact with slower-equilibrating active sites. Dilute your sample by 50% and observe if the asymmetry factor ( As​ ) improves[7]. Additionally, ensure your injection solvent is weaker than or equal to your initial mobile phase composition to prevent solvent-mismatch fronting/tailing[7].

TroubleshootingWorkflow Start Issue: Peak Tailing (Proxyphylline) CheckPH 1. Check Mobile Phase pH Start->CheckPH AdjustPH Adjust to pH < 3.0 (Neutralize Silanols) CheckPH->AdjustPH If pH > 4.0 CheckCol 2. Evaluate Column CheckPH->CheckCol If pH < 3.0 AdjustPH->CheckCol ChangeCol Use End-capped or Polar-Embedded C18 CheckCol->ChangeCol If standard C18 CheckMass 3. Assess Mass Load CheckCol->CheckMass If already end-capped ChangeCol->CheckMass Dilute Dilute Sample by 50% CheckMass->Dilute If tailing persists Success Symmetrical Peak (As < 1.2) Dilute->Success

Fig 2: Step-by-step troubleshooting workflow for resolving HPLC peak tailing.

Part 3: Data Presentation & Self-Validating Protocols

Quantitative Summary: pH Influence on Peak Symmetry

The following table summarizes the theoretical impact of mobile phase pH on the ionization states and resulting chromatographic peak shape of proxyphylline.

Mobile Phase pHProxyphylline IonizationSilanol IonizationEst. USP Tailing Factor ( As​ )Chromatographic Outcome
pH 2.5 Fully Protonated (+)Neutral (Si-OH)1.05 Sharp, Symmetrical Peak
pH 5.5 Partially Protonated (+)Anionic (Si-O⁻)> 2.00 Severe Tailing / Broadening
pH 8.5 Neutral (0)Anionic (Si-O⁻)1.15 Symmetrical Peak
Experimental Protocol: Self-Validating Method Optimization

Objective: Eliminate peak tailing for 7-(3-Hydroxypropyl)theophylline by systematically suppressing secondary silanol interactions and preventing mass overload.

Step 1: Mobile Phase Preparation (Low-pH Strategy)

  • Measure 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Add 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) to create a 20 mM buffer.

  • Titrate dropwise with 85% Orthophosphoric Acid ( H3​PO4​ ) until the pH reaches exactly 2.5.

    • Causality: This pH is >2 units below the pKa of silanols, ensuring they remain fully protonated and chromatographically inert[1].

  • Filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

Step 2: Column Selection & Equilibration

  • Install a high-purity, end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

    • Causality: End-capping blocks residual active sites that survived the initial silica bonding process[1].

  • Flush the column with 10 column volumes (CV) of 50:50 Water/Acetonitrile to remove storage solvents.

  • Equilibrate with the initial mobile phase (e.g., 90% Buffer / 10% Acetonitrile) for 20 CVs until baseline absorbance and system pressure stabilize.

Step 3: System Suitability Testing (SST)

  • Prepare a 10 µg/mL standard solution of proxyphylline in the initial mobile phase.

    • Causality: Dissolving the sample in the mobile phase prevents solvent-mismatch fronting/tailing[7].

  • Inject 5 µL of the standard.

  • Calculate the USP Tailing Factor ( As​ ) using the formula As​=W0.05​/2f .

  • Validation Gate: If As​≤1.2 , the method is validated. If As​>1.2 , proceed to Step 4.

Step 4: Mass Load Titration

  • If tailing persists, perform an injection volume titration: inject 1 µL, 2 µL, and 5 µL of the standard.

  • If As​ decreases at lower injection volumes, the column is experiencing mass overload[6]. Permanently reduce the injection volume or switch to a column with a higher carbon load or surface area.

References

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at:[Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • モノフィリン 原末 (Proxyphylline Package Insert). 医薬情報QLifePro. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Yield of 7-(3-Hydroxypropyl)theophylline from Whole Blood

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with extracting 7-(3-Hydroxypropyl)theophylline (commonl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with extracting 7-(3-Hydroxypropyl)theophylline (commonly known as proxyphylline) from complex biological matrices like whole blood.

Proxyphylline is a methylxanthine derivative utilized as a bronchodilator. Because whole blood is a highly heterogeneous matrix containing erythrocytes, lipid bilayers, and high concentrations of binding proteins (like human serum albumin), achieving a high and reproducible extraction yield requires precise control over solvent thermodynamics, pH, and phase separation mechanics.

Extraction Strategy & Decision Matrix

Before troubleshooting specific yield issues, it is critical to select the correct sample preparation pathway. The decision between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) dictates your downstream chromatographic success.

Workflow for 7-(3-Hydroxypropyl)theophylline extraction from whole blood.

Quantitative Performance Comparison

To set baseline expectations, the table below summarizes the validated quantitative data for proxyphylline extraction methodologies based on established chromatographic literature [1][2].

Extraction MethodologySolvent / Sorbent SystemAverage Recovery (%)Precision (CV %)Mechanistic AdvantagePrimary Limitation
Liquid-Liquid (LLE) Chloroform:Isopropanol (85:15)89.1 - 92.9%2.6 - 6.1%Isopropanol disrupts H-bonds, maximizing partition into organic phase.High risk of emulsion formation with whole blood.
Solid-Phase (SPE) C18 / Mixed-Mode (e.g., Bond Elut)84.0 - 88.0%~4.0%Automatable; eliminates emulsions via solid-phase retention.Sorbent saturation; requires strict pH control for loading.
Protein Precipitation 40% Trichloroacetic Acid (TCA)70.0 - 75.0%> 8.0%Extremely rapid; denatures binding proteins instantly.High matrix effects; causes rapid HPLC column deterioration.

Core Troubleshooting FAQs

Q1: Why is my absolute recovery of proxyphylline dropping below 70% when using standard Liquid-Liquid Extraction (LLE)?

The Causality: Proxyphylline contains a hydrophilic 3-hydroxypropyl chain attached to the hydrophobic methylxanthine core. If you are using a purely non-polar solvent (like 100% dichloromethane or hexane), the molecule's hydroxyl group will remain hydrogen-bonded to the aqueous phase or trapped within the denatured protein pellet. The Solution: You must use a binary solvent system. A mixture of Chloroform and Isopropanol (85:15, v/v) is empirically validated to yield recoveries exceeding 89% [1]. The chloroform provides the dense, hydrophobic bulk necessary for phase separation, while the isopropanol acts as a polar protic modifier. Isopropanol competitively disrupts the hydrogen bonds between proxyphylline and plasma proteins, forcing the analyte into the organic layer.

Q2: I am experiencing severe emulsions during whole blood LLE. How do I break them without losing my analyte?

The Causality: Whole blood is rich in phospholipids and cellular debris from erythrocytes, which act as natural surfactants, trapping your organic solvent in a colloidal suspension (emulsion). The Solution: Do not attempt to pipette an emulsified layer; this will introduce matrix contaminants and ruin your recovery reproducibility. Instead, implement a "Salting-Out" step. Add 50 µL of saturated NaCl solution to your blood sample prior to solvent addition. The high ionic strength increases the polarity of the aqueous phase, decreasing the solubility of proxyphylline in water (salting out) while simultaneously neutralizing the charge on phospholipid surfactants, causing the emulsion to collapse during centrifugation.

Q3: How do I optimize Solid-Phase Extraction (SPE) to prevent analyte breakthrough during the wash step?

The Causality: Proxyphylline is essentially neutral at physiological pH (pKa values are extreme: ~0.8 and ~13). If your SPE wash step contains too much organic modifier, the neutral analyte will prematurely elute from the C18 sorbent. The Solution: When using a C18 or mixed-mode cartridge (such as Bond Elut) [2], load the sample at pH 7.0–7.4 to ensure the analyte is fully neutral and maximally retained by hydrophobic interactions. Restrict your wash step to no more than 5% methanol in water. Anything higher will disrupt the Van der Waals forces holding the methylxanthine core to the silica backbone, leading to catastrophic yield loss before the final elution step.

Mechanistic Pathway of Extraction

Understanding the chemical partitioning is vital for troubleshooting. The diagram below illustrates the exact thermodynamic pathway proxyphylline takes during an optimized LLE procedure.

Chemical partitioning mechanism of proxyphylline during Liquid-Liquid Extraction.

Self-Validating Experimental Protocols

To guarantee E-E-A-T standards, the following protocols are designed as self-validating systems . This means built-in quality control checkpoints are included to ensure the physics and chemistry of the extraction are functioning correctly before you proceed to the next step.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Target Yield: >89%

  • Sample Aliquoting: Transfer 200 µL of whole blood into a 10 mL glass centrifuge tube with a PTFE-lined screw cap. (Avoid plastic tubes, as chloroform will leach plasticizers that interfere with UV/MS detection).

  • Internal Standard Addition: Add 50 µL of an internal standard (e.g., β -hydroxyethyltheophylline or a stable isotope-labeled proxyphylline).

  • Matrix Disruption: Add 50 µL of saturated NaCl solution. Vortex for 10 seconds.

  • Solvent Extraction: Add 5.0 mL of Chloroform:Isopropanol (85:15, v/v)[1].

  • Agitation: Vortex vigorously for exactly 30 seconds.

  • Phase Separation: Centrifuge at 2500 rpm for 10 minutes at 4°C.

    • Validation Checkpoint: Inspect the tube. You should see three distinct layers: a clear aqueous top layer, a solid proteinaceous disc at the interface, and a perfectly clear organic bottom layer. If the bottom layer is cloudy, the emulsion has not broken. Do not proceed. Re-centrifuge for an additional 10 minutes at 3500 rpm.

  • Transfer: Carefully aspirate 4.0 mL of the lower organic phase using a glass Pasteur pipette, bypassing the protein disc, and transfer to a clean glass tube.

  • Evaporation: Evaporate the organic phase to complete dryness under a gentle stream of nitrogen gas in a water bath set to 40°C. (Do not exceed 40°C to prevent thermal degradation of the analyte).

  • Reconstitution: Reconstitute the residue in 100 µL of your HPLC mobile phase (e.g., Acetonitrile/Tetrahydrofuran/50 mM Acetate buffer pH 4.0). Vortex for 30 seconds and transfer to an autosampler vial.

Protocol B: Solid-Phase Extraction (SPE)

Target Yield: ~88%

  • Pre-treatment: Dilute 200 µL of whole blood with 400 µL of 0.1 M Phosphate Buffer (pH 7.4). Centrifuge at 3000 rpm for 5 minutes to pellet cellular debris.

  • Conditioning: Condition a 100 mg C18 SPE cartridge with 2 mL of Methanol, followed by 2 mL of HPLC-grade water.

    • Validation Checkpoint: Do not let the sorbent bed run dry. A dry bed collapses the C18 chains, reducing the surface area to near zero and guaranteeing analyte breakthrough.

  • Loading: Load the supernatant from Step 1 onto the cartridge at a flow rate of ~1 mL/min (gravity or low vacuum).

  • Washing: Wash the cartridge with 2 mL of 5% Methanol in water to remove polar interferences. Dry the cartridge under high vacuum for 5 minutes.

  • Elution: Elute the proxyphylline with 2 mL of 100% Methanol [2].

  • Evaporation & Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

References

  • Determination of caffeine, theophylline and theobromine in serum and saliva using high-performance liquid chromatography. PK-DB. Available at: [Link]

  • High-performance liquid chromatographic determination of (R)- and (S)-proxyphylline in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications / Researcher.life. Available at: [Link]

Optimization

Proxyphylline Formulation Support Center: Bioavailability &amp; Troubleshooting Guide

Welcome to the Technical Support Center for 7-(3-Hydroxypropyl)theophylline (Proxyphylline) oral formulations. Proxyphylline is a xanthine derivative utilized as a bronchodilator.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-(3-Hydroxypropyl)theophylline (Proxyphylline) oral formulations. Proxyphylline is a xanthine derivative utilized as a bronchodilator. Despite its favorable aqueous solubility, formulating proxyphylline presents unique challenges: its low lipophilicity (low logP) restricts intestinal permeability, and its rapid absorption coupled with a short distribution half-life requires precise controlled-release mechanisms to maintain therapeutic efficacy without dose-dependent toxicity [1].

This guide provides drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize proxyphylline bioavailability.

Section 1: Sustained Release & Matrix Systems

Q: My proxyphylline lipid matrix tablets are exhibiting severe dose dumping within the first 45 minutes of dissolution testing. How do I correct this?

The Causality: Proxyphylline is highly water-soluble. When formulated in a hydrophobic matrix (e.g., using solid lipids like Compritol® 888 ATO), the rapid dissolution of proxyphylline particles at the tablet surface creates a highly porous network. If the API loading exceeds the percolation threshold (typically >30% w/w for highly soluble drugs), water rapidly penetrates these channels, bypassing the lipid barrier and causing dose dumping [4].

The Solution: Shift from direct compression to Hot-Melt Extrusion (HME). HME embeds the proxyphylline at a molecular or micro-particulate level within the lipid, eliminating pre-existing air voids and reducing the initial porosity of the matrix.

HME_Logic Start Proxyphylline Matrix Dose Dumping Detected CheckPorosity Analyze Matrix Porosity (SEM / BET Analysis) Start->CheckPorosity HighPorosity High Porosity / Channeling (Percolation >30%) CheckPorosity->HighPorosity LowPorosity Low Porosity / Surface Burst CheckPorosity->LowPorosity Action1 Switch to Hot-Melt Extrusion Increase Lipid Binder % HighPorosity->Action1 Action2 Reduce Drug Particle Size Apply Hydrophobic Coating LowPorosity->Action2

Fig 1: Diagnostic workflow for resolving dose dumping in proxyphylline lipid matrices.

Protocol: Hot-Melt Extrusion (HME) of Proxyphylline Lipid Matrices

Self-Validating System: The extrudate must exhibit <2% porosity via helium pycnometry prior to milling.

  • Milling & Sieving: Sieve proxyphylline API to a uniform particle size of <50 µm to ensure homogeneous dispersion.

  • Blending: Blend proxyphylline (20% w/w) with a lipid binder such as glyceryl dibehenate (79% w/w) and colloidal silicon dioxide (1% w/w) as a glidant.

  • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile from 65°C (feeding zone) to 75°C (die). Note: The temperature must remain below the melting point of proxyphylline (~135°C) but above the lipid's melting point to create a solid dispersion.

  • Cooling & Pelletization: Extrude the melt onto a cooling conveyor set to 15°C. Mill the solidified strands into granules.

  • Validation (IPQC): Perform a 1-hour dissolution test in pH 1.2 buffer. If release exceeds 20%, increase the lipid ratio or reduce API particle size further.

Quantitative Data: Matrix Composition vs. Release Kinetics
Formulation TypeAPI Load (%)Lipid Binder (%)Initial Porosity (%)T50% (Hours)Release Mechanism
Direct Compression40%60%18.5%0.8Channeling / Diffusion
Direct Compression20%80%12.0%2.5Anomalous Transport
Hot-Melt Extrusion40%60%4.2%4.1Fickian Diffusion
Hot-Melt Extrusion20%80%1.1%8.5Fickian Diffusion

Section 2: Solid-State Engineering & Cocrystallization

Q: During the scale-up of proxyphylline-salicylic acid (PXL-SA) cocrystals, my formulation is undergoing phase separation and reverting to a physical mixture. Why is this happening?

The Causality: Proxyphylline features a rich solid-state landscape. When cocrystallized with salicylic acid using traditional liquid-assisted grinding (LAG) in the presence of ambient moisture, PXL-SA tends to form a metastable monohydrate conglomerate [2]. During downstream processing (e.g., drying or compaction), thermal and mechanical stress induces dehydration. This dehydration is a destructive mechanism that collapses the crystal lattice, causing the cocrystal to dissociate back into its starting materials (API reversion)[2].

The Solution: Utilize Compressed Carbon Dioxide (scCO2) as an antisolvent. The Gas Antisolvent (GAS) method prevents the incorporation of water molecules into the lattice, exclusively driving the formation of the highly stable anhydrous monoclinic phase [3].

Cocrystal_Phase PXL Proxyphylline + Coformer (Solution State) scCO2 scCO2 Antisolvent (GAS) (Moisture-Free) PXL->scCO2 LAG Liquid-Assisted Grinding (Aqueous Exposure) PXL->LAG Anhydrate Stable Anhydrous Cocrystal (High Stability) scCO2->Anhydrate Hydrate Monohydrate Conglomerate (Metastable) LAG->Hydrate Dissociation Lattice Collapse & API Reversion Hydrate->Dissociation

Fig 2: Phase transformation pathways of proxyphylline cocrystals based on manufacturing method.

Protocol: Gas Antisolvent (GAS) Cocrystallization

Self-Validating System: Differential Scanning Calorimetry (DSC) must show a single sharp endothermic melting peak distinct from pure PXL (~134°C).

  • Preparation: Dissolve equimolar amounts of racemic proxyphylline and salicylic acid in a minimal volume of anhydrous acetone inside a high-pressure vessel.

  • Pressurization: Seal the vessel and inject liquid CO2 at a constant flow rate until the pressure reaches 10 MPa. Maintain the temperature at 35°C (supercritical conditions).

  • Supersaturation: As scCO2 dissolves into the acetone, the solvent power decreases drastically, inducing rapid supersaturation and nucleation of the anhydrous PXL-SA cocrystal.

  • Washing: Flush the vessel with pure scCO2 at 10 MPa for 30 minutes to extract residual acetone.

  • Depressurization: Slowly depressurize the vessel at a rate of 0.5 MPa/min to prevent particle fracture.

  • Validation (IPQC): Analyze the powder via PXRD. The absence of peaks corresponding to the pure proxyphylline or the monohydrate phase confirms successful anhydrous cocrystallization.

Section 3: Permeability Enhancement

Q: Proxyphylline dissolves completely in the GI tract, but in vivo bioavailability remains suboptimal. How can I enhance its intestinal absorption?

The Causality: Proxyphylline is a highly hydrophilic molecule with a low partition coefficient (logP). While it dissolves readily in gastric fluids, its hydrophilicity prevents efficient transcellular diffusion across the lipophilic apical membrane of enterocytes. Consequently, it relies heavily on slow paracellular transport, which limits its total systemic absorption before it is cleared from the absorption window.

The Solution: Formulate proxyphylline into a Self-Microemulsifying Drug Delivery System (SMEDDS). By encapsulating the hydrophilic API within lipid nanodroplets, the formulation masks the drug's low logP, facilitating direct interaction with the lipid bilayer and promoting transcellular absorption.

Permeation_Pathway Lumen Intestinal Lumen (Aqueous Environment) FreeDrug Free Proxyphylline (Hydrophilic, Low LogP) Lumen->FreeDrug SMEDDS Proxyphylline SMEDDS (Lipid Nanodroplets) Lumen->SMEDDS Epithelium Enterocyte Apical Membrane (Lipid Bilayer) FreeDrug->Epithelium Paracellular Paracellular Transport (Slow, Restricted) FreeDrug->Paracellular SMEDDS->Epithelium Transcellular Transcellular Transport (Enhanced Permeation) SMEDDS->Transcellular Blood Systemic Circulation (High Bioavailability) Paracellular->Blood Transcellular->Blood

Fig 3: Intestinal absorption pathways comparing free proxyphylline vs. SMEDDS formulation.

Protocol: Formulation of Proxyphylline SMEDDS

Self-Validating System: Upon aqueous dilution (1:100), the mixture must form a clear/translucent microemulsion within 2 minutes without API precipitation.

  • Excipient Selection: Select a lipid phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP) based on proxyphylline solubility screening.

  • Mixing: Combine the lipid, surfactant, and co-surfactant in a 2:5:3 weight ratio. Stir at 500 rpm at 40°C until a homogenous isotropic mixture is formed.

  • API Loading: Add proxyphylline to the blank SMEDDS mixture (up to 50 mg/g). Vortex vigorously and sonicate for 15 minutes to ensure complete solubilization.

  • Equilibration: Allow the formulation to equilibrate at room temperature for 48 hours.

  • Validation (IPQC): Perform a thermodynamic stability study (centrifugation at 10,000 rpm for 30 mins). If phase separation or drug precipitation occurs, adjust the surfactant-to-cosurfactant ratio.

References

  • Selvig, K. "Pharmacokinetics of proxyphylline in adults after intravenous and oral administration." European Journal of Clinical Pharmacology, 1981.[Link]

  • Harfouche et al. "Discovery of New Proxyphylline-Based Chiral Cocrystals: Solid State Landscape and Dehydration Mechanism." Crystal Growth & Design - ACS Publications, 2020.[Link]

  • Ercicek, F. et al. "Unraveling a Unique Metastable Phase of a Proxyphylline Cocrystal Exclusively Produced by Compressed Carbon Dioxide." Crystal Growth & Design - ACS Publications, 2024.[Link]

  • Ahire, S. B. & Kamble, R. K. "A Concise review on application of solid lipids and various techniques in the formulation development." Journal of Drug Delivery and Therapeutics, 2023.[Link]

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis of Bronchodilator Efficacy: 7-(3-Hydroxypropyl)theophylline versus Theophylline

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of respiratory therapeutics, theophylline has long been a cornerstone in the management of airway obstruction in diseases like asthma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of respiratory therapeutics, theophylline has long been a cornerstone in the management of airway obstruction in diseases like asthma and chronic obstructive pulmonary disease (COPD). Its bronchodilator effects, primarily mediated through non-selective inhibition of phosphodiesterases and antagonism of adenosine receptors, are well-established.[1][2] However, the quest for compounds with a more favorable therapeutic index has led to the exploration of various theophylline derivatives. This guide provides a detailed in vitro comparison of the bronchodilator efficacy of theophylline and one such derivative, 7-(3-Hydroxypropyl)theophylline.

While direct comparative in vitro studies on 7-(3-Hydroxypropyl)theophylline are limited in publicly available literature, a comprehensive analysis can be constructed by examining structurally similar N-7-substituted hydroxyalkyl derivatives, such as proxyphylline (7-(2-hydroxypropyl)theophylline) and diprophylline (7-(2,3-dihydroxypropyl)theophylline). This guide will synthesize the available evidence to provide a scientifically grounded comparison of their expected bronchodilator efficacy.

The Molecular Basis of Bronchodilation: A Shared Mechanism

The bronchodilatory action of both theophylline and its derivatives stems from their ability to increase intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in airway smooth muscle cells. This is achieved through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, which are responsible for the degradation of these cyclic nucleotides.[3] The resulting increase in cAMP and cGMP leads to the activation of protein kinase A and G, respectively, which in turn phosphorylates a cascade of downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

Additionally, theophylline and its analogs act as competitive antagonists at adenosine receptors. Adenosine can induce bronchoconstriction in asthmatic individuals, and by blocking its receptors, these compounds can further contribute to airway relaxation.[3]

cluster_downstream Cellular Effects Theophylline_Derivatives Theophylline & 7-(3-Hydroxypropyl)theophylline PDE_Inhibition Phosphodiesterase (PDE) Inhibition Theophylline_Derivatives->PDE_Inhibition Adenosine_Antagonism Adenosine Receptor Antagonism Theophylline_Derivatives->Adenosine_Antagonism Increased_cAMP Increased intracellular cAMP/cGMP PDE_Inhibition->Increased_cAMP prevents breakdown ASM_Relaxation Airway Smooth Muscle Relaxation Adenosine_Antagonism->ASM_Relaxation prevents constriction PKA_Activation Protein Kinase A/G Activation Increased_cAMP->PKA_Activation PKA_Activation->ASM_Relaxation phosphorylates targets Bronchodilation Bronchodilation ASM_Relaxation->Bronchodilation

Figure 1. Simplified signaling pathway of theophylline and its derivatives leading to bronchodilation.

Comparative In Vitro Efficacy: Insights from Structural Analogs

A study investigating the bronchospasmolytic actions of theophylline and its N-7-substituted derivatives, including proxyphylline and diprophylline, in anesthetized guinea pigs found that the effective doses of these derivatives required to reduce mediator-induced bronchoconstriction were significantly higher than those of theophylline. The study concluded that "theophylline is by far the most effective of the four compounds" tested.[4] Another study also reported that proxyphylline and diprophylline produce a weak but not statistically significant bronchodilation when compared to theophylline.[5]

These findings suggest a structure-activity relationship where substitution at the N-7 position with a polar hydroxyalkyl group, such as a 3-hydroxypropyl group, tends to decrease the intrinsic bronchodilator potency compared to the unsubstituted theophylline molecule.

CompoundStructureRelative In Vitro Bronchodilator Efficacy
Theophylline 1,3-dimethylxanthineHigh
7-(3-Hydroxypropyl)theophylline 7-(3-Hydroxypropyl)-1,3-dimethylxanthineExpected to be lower than theophylline
Proxyphylline (analog)7-(2-hydroxypropyl)theophyllineLower than theophylline[4]
Diprophylline (analog)7-(2,3-dihydroxypropyl)theophyllineLower than theophylline[4][5]

Table 1. Comparative overview of the expected in vitro bronchodilator efficacy.

Experimental Protocol for In Vitro Assessment of Bronchodilator Efficacy

To definitively determine the in vitro bronchodilator efficacy of 7-(3-Hydroxypropyl)theophylline and directly compare it to theophylline, a standardized isolated organ bath experiment using guinea pig tracheal rings is the gold standard.

Objective: To determine and compare the concentration-response curves and EC50 values of theophylline and 7-(3-Hydroxypropyl)theophylline for relaxation of pre-contracted guinea pig tracheal smooth muscle.

Materials and Methods:

  • Tissue Preparation:

    • Male Hartley guinea pigs (250-350 g) are euthanized by a humane method.

    • The trachea is rapidly excised and placed in cold, oxygenated Krebs-Henseleit buffer.

    • The trachea is cleaned of adhering connective tissue and cut into 2-3 mm wide rings.

  • Organ Bath Setup:

    • Tracheal rings are suspended between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • Experimental Procedure:

    • The tracheal rings are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

    • After equilibration, the rings are contracted with a submaximal concentration of a contractile agent such as histamine (10 µM) or carbachol (1 µM) to induce a stable tonic contraction.

    • Once a stable contraction plateau is reached, cumulative concentration-response curves are generated by adding increasing concentrations of either theophylline or 7-(3-Hydroxypropyl)theophylline to the organ bath at regular intervals.

    • The relaxation induced by each concentration is recorded as a percentage of the initial contraction.

  • Data Analysis:

    • The concentration-response data are plotted, and the EC50 (the concentration of the drug that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) are calculated for both compounds using non-linear regression analysis.

start Start: Isolate Guinea Pig Trachea prepare_rings Prepare Tracheal Rings (2-3 mm) start->prepare_rings mount_in_bath Mount Rings in Organ Bath prepare_rings->mount_in_bath equilibrate Equilibrate (60 min, 1g tension) mount_in_bath->equilibrate contract Induce Contraction (e.g., Histamine) equilibrate->contract add_drug Cumulatively Add Test Compound (Theophylline or Derivative) contract->add_drug record_relaxation Record Relaxation Response add_drug->record_relaxation record_relaxation->add_drug next concentration analyze_data Analyze Data: Generate Concentration-Response Curve & Calculate EC50 record_relaxation->analyze_data end End: Compare Efficacy analyze_data->end

Figure 2. Experimental workflow for the in vitro assessment of bronchodilator efficacy.

Discussion and Future Directions

Based on the available evidence from structurally similar analogs, it is anticipated that 7-(3-Hydroxypropyl)theophylline would exhibit a lower in vitro bronchodilator potency than theophylline. The addition of the polar hydroxypropyl group at the N-7 position likely alters the molecule's interaction with the active sites of phosphodiesterases and adenosine receptors, leading to a reduction in its smooth muscle relaxant activity.

While a decrease in potency might be perceived as a disadvantage, it is crucial to consider the broader pharmacological profile. Modifications at the N-7 position can also influence a compound's pharmacokinetic properties, such as solubility and metabolism, as well as its side-effect profile. For instance, some derivatives have been developed to reduce the central nervous system and cardiovascular side effects associated with theophylline.

Therefore, while the direct bronchodilator efficacy of 7-(3-Hydroxypropyl)theophylline in vitro may be less than that of theophylline, a comprehensive evaluation of its overall therapeutic potential would require further studies. Future research should focus on direct, head-to-head in vitro comparisons using the standardized organ bath protocol described above to quantify the precise EC50 and Emax values. Furthermore, investigating the selectivity of 7-(3-Hydroxypropyl)theophylline for different PDE isoenzymes and adenosine receptor subtypes would provide a more nuanced understanding of its mechanism of action and potential for a differentiated therapeutic profile.

References

  • Efficacy of theophylline and its N-7-substituted derivatives in experimentally induced bronchial asthma in the guinea-pig. PubMed. [Link]

  • Theophylline. Wikipedia. [Link]

  • Bronchodilator effect of theophylline preparations and aerosol fenoterol in stable asthma. Thorax. [Link]

  • Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. PubMed. [Link]

  • Structure-activity relationships in a series of 6-thioxanthines with bronchodilator and coronary dilator properties. PMC. [Link]

  • Theophylline. AccessPharmacy. [Link]

  • Bronchodilator actions of xanthine derivatives administered by inhalation in asthma. Thorax. [Link]

  • Bronchodilator and Anti-Inflammatory Action of Theophylline in a Model of Ovalbumin-Induced Allergic Inflammation. PubMed. [Link]

  • Theophylline. StatPearls - NCBI Bookshelf. [Link]

  • Synthesis and structure-activity relationship studies of theophylline analogs on population responses in the rat hippocampus in vitro. ResearchGate. [Link]

  • [Bronchodilator effect of methylxanthine derivatives (author's transl)]. PubMed. [Link]

  • Controlled-release theophylline and proxyphylline in asthmatics: a comparative study. Pharmatherapeutica. [Link]

  • Theophylline. MDPI. [Link]

  • Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. ResearchGate. [Link]

  • Efficacy and safety profile of doxofylline compared to theophylline in asthma: a meta-analysis. Multidisciplinary Respiratory Medicine. [Link]

  • Structure–Activity Relationship Analysis of Psychedelics in a Rat Model of Asthma Reveals the Anti-Inflammatory Pharmacophore. ACS Publications. [Link]

  • Inhaled theophylline: old drug new tricks? International Journal of Basic & Clinical Pharmacology. [Link]

  • Comparative study of the efficacy and safety of theophylline and doxofylline in patients with bronchial asthma and chronic obstructive pulmonary disease. ResearchGate. [Link]

  • Pharmacological Effects of Theophylline and its’s Derivatives on the Human Body. Longdom Publishing. [Link]

  • Structure-Activity Relationships. Request PDF. [Link]

  • Impact of DOxofylline compaRed tO THEOphylline in asthma: the DOROTHEO 2 study. Trials. [Link]

  • Determination of the growth inhibition activity of theophylline against some bacterial species. ResearchGate. [Link]

  • Inhaled theophylline: old drug new tricks? International Journal of Basic & Clinical Pharmacology. [Link]

  • Synthesis, biological evaluation and molecular docking of spirofurochromanone derivatives as anti-inflammatory and antioxidant agents. RSC Publishing. [Link]

  • Bronchodilation and structure-activity relationship studies on new 6-substituted benzimidazo[1,2-c]quinazolines. PubMed. [Link]

  • Some new 7-aryloxyalkyltheophyllines as bronchodilators. Bahçeşehir University. [Link]

  • Total Synthesis of Aspidophylline A by Garg. Organic Chemistry Portal. [Link]

Sources

Comparative

Method Validation for 7-(3-Hydroxypropyl)theophylline Stability-Indicating Assays: A Comparative Guide to Chromatographic Performance

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Pharmacological Context 7-(3-Hydroxypropyl)theophylline is a synthetic methylxanthine derivative structurally related...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Pharmacological Context

7-(3-Hydroxypropyl)theophylline is a synthetic methylxanthine derivative structurally related to theophylline and diprophylline[1]. It functions primarily as a phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist, offering potent bronchodilatory and anti-inflammatory properties. In pharmaceutical development, establishing a robust Stability-Indicating Assay (SIA) is critical. The method must accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products or synthetic impurities, such as theophylline or 7-hydroxymethyl derivatives[2].

Like other methylxanthines, 7-(3-Hydroxypropyl)theophylline exerts its pharmacological effect by inhibiting PDE enzymes, which prevents the breakdown of cyclic AMP (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), leading to smooth muscle relaxation.

MOA Drug 7-(3-Hydroxypropyl)theophylline PDE Phosphodiesterase (PDE) Drug->PDE Inhibits cAMP cAMP Accumulation Drug->cAMP Increases PDE->cAMP Prevents degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Bronchodilation PKA->Effect Cellular Response

Caption: Mechanism of action for 7-(3-Hydroxypropyl)theophylline via PDE inhibition.

Comparative Guide: Selecting the Optimal Column Technology

To develop an SIA compliant with the modernized [3], the analytical method must demonstrate exceptional specificity and resolving power. We compared three stationary phase technologies for the separation of 7-(3-Hydroxypropyl)theophylline and its forced degradation products:

  • Fully Porous C18 (5 µm) : The traditional industry standard.

  • Core-Shell C18 (2.7 µm) : Features a solid silica core with a porous outer layer.

  • Zwitterionic HILIC (5 µm) : Utilized for orthogonal retention of highly polar degradants.

Causality & Expert Insights

While HILIC provides excellent retention for highly polar xanthine degradants, it suffers from poor peak shape and reproducibility for the moderately polar 7-(3-Hydroxypropyl)theophylline. The Fully Porous C18 provides adequate retention but fails to baseline-resolve the critical impurity pair (the API and its des-hydroxypropyl degradant, theophylline) under rapid gradient conditions due to excessive longitudinal diffusion.

The Core-Shell C18 emerges as the superior choice. The core-shell morphology minimizes the Eddy dispersion term (A-term) and mass transfer resistance (C-term) in the van Deemter equation. This delivers ultra-high performance liquid chromatography (UHPLC)-like efficiency on standard HPLC systems, ensuring baseline resolution ( Rs​>2.0 ) of all degradation products within a shorter run time.

Data Presentation: Column Performance Comparison
Chromatographic ParameterFully Porous C18 (5 µm)Core-Shell C18 (2.7 µm)Zwitterionic HILIC (5 µm)
Total Analysis Time 25 min15 min20 min
Theoretical Plates (N) ~9,000~18,500~7,500
Resolution ( Rs​ ) API/Theophylline 1.4 (Incomplete)2.8 (Baseline)1.1 (Co-elution)
Peak Tailing Factor ( Tf​ ) 1.351.051.60
System Backpressure 120 bar180 bar90 bar

Experimental Protocol: Self-Validating SIA Workflow

The following step-by-step protocol outlines the method development and validation lifecycle using the optimized Core-Shell C18 column, adhering strictly to the [4].

Workflow Degradation Forced Degradation (Acid, Base, Ox, Heat, UV) Dev Method Development (Column Selection) Degradation->Dev Identify Impurities Val ICH Q2(R2) Validation (Specificity, Precision) Dev->Val Optimize Resolution Transfer Method Transfer & Routine QC Val->Transfer Validation Report

Caption: Step-by-step stability-indicating assay workflow compliant with ICH Q2(R2).

Step 1: Forced Degradation Studies (Specificity Generation)

To prove the method is "stability-indicating," the API must be subjected to stress conditions to generate a comprehensive degradation profile.

  • Acidic Stress : Transfer 10 mg of API to a 10 mL volumetric flask. Add 1 mL of 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH and dilute to volume with the mobile phase.

  • Alkaline Stress : Repeat using 1N NaOH, heat at 60°C for 2 hours, and neutralize with 1N HCl.

  • Oxidative Stress : Treat 10 mg of API with 1 mL of 3% H2​O2​ at room temperature for 4 hours.

  • Thermal Stress : Expose solid API to 105°C in a hot air oven for 48 hours.

  • Photolytic Stress : Expose API to UV light (200 Watt-hours/m²) and visible light (1.2 million lux-hours) per ICH Q1B guidelines.

Step 2: Optimized Chromatographic Conditions
  • Column : Core-Shell C18, 100 × 4.6 mm, 2.7 µm.

  • Mobile Phase A : 10 mM Potassium Phosphate buffer (pH 3.2, adjusted with orthophosphoric acid).

  • Mobile Phase B : Acetonitrile (HPLC Grade).

  • Gradient Program : 0-2 min (5% B), 2-8 min (5% to 40% B), 8-10 min (40% B), 10-10.1 min (return to 5% B), 10.1-15 min (equilibration).

  • Flow Rate : 1.0 mL/min.

  • Detection : Photodiode Array (PDA) at 273 nm (isosbestic point for xanthine derivatives).

  • Injection Volume : 10 µL.

Step 3: ICH Q2(R2) Validation Execution
  • Specificity : Inject the stressed samples. Calculate peak purity using the PDA detector software. The peak purity angle must be strictly less than the purity threshold for the 7-(3-Hydroxypropyl)theophylline peak to confirm no co-eluting hidden degradants.

  • Linearity & Range : Prepare calibration standards ranging from 25% to 150% of the target analytical concentration (100 µg/mL). Plot peak area vs. concentration and calculate the regression coefficient ( R2 ).

  • Accuracy : Spike known amounts of API into a synthetic placebo matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery.

  • Precision : Perform 6 replicate injections of the 100 µg/mL standard (System Precision) and analyze 6 independent sample preparations (Method Precision).

Data Presentation: Validation Metrics
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Core-Shell)Status
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.25Pass
Linearity ( R2 ) ≥0.999 0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.6%Pass
Method Precision (% RSD) ≤2.0% 0.75%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.05 µg/mL / 0.15 µg/mLPass

Conclusion

The transition from traditional fully porous columns to core-shell technology provides a definitive, data-backed advantage in developing stability-indicating assays for methylxanthines like 7-(3-Hydroxypropyl)theophylline. The validated method not only strictly adheres to the latest ICH Q2(R2) regulatory frameworks but also ensures high-throughput, robust quantification critical for pharmaceutical lifecycle management and quality control.

References

  • QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QBD Group, 2024.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA, 2024.[Link]

  • Veeprho Pharmaceuticals. "Theophylline Impurities and Related Compounds." Veeprho.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.